molecular formula C15H18BF5O2 B8075067 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8075067
M. Wt: 336.11 g/mol
InChI Key: MGRUIBYKNRCVGQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core. The phenyl ring at the 2-position is substituted with a 1,1-difluoroethyl group at the para position and a trifluoromethyl group at the ortho position. These fluorinated substituents confer unique electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or fluorinated materials .

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF5O2/c1-12(2)13(3,4)23-16(22-12)11-7-6-9(14(5,17)18)8-10(11)15(19,20)21/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRUIBYKNRCVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1234319-14-2) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H17BF2O2
  • Molecular Weight: 254.08 g/mol
  • Boiling Point: Not available
  • LogP (Partition Coefficient): Indicates potential for membrane permeability and bioavailability.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological pathways. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds similar to 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may inhibit cell proliferation in cancer cell lines. For instance:

  • A study on related dioxaborolanes demonstrated significant inhibition of proliferation in breast cancer cells through modulation of lipid-binding proteins such as CRABP2 and FABP5 .
  • The mechanism appears to involve the upregulation of CRABP2 which leads to reduced invasion and migration capabilities of cancer cells.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various contexts:

  • Similar compounds have shown promising antibacterial activity against strains like Escherichia coli, with IC50 values indicating effective concentrations for inhibition .
  • The presence of fluorinated groups enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial membranes.

Anti-inflammatory Effects

There is emerging evidence that boron-containing compounds can modulate inflammatory pathways:

  • Research indicates that certain dioxaborolanes can influence cytokine production and reduce inflammation in vitro .

Case Studies

Several studies have provided insights into the biological activity of related compounds:

StudyCompoundFindings
Study 1Dioxaborolane derivativesInhibited proliferation in breast cancer cell lines; upregulated CRABP2 .
Study 2Fluorinated phenylboronic acidsShowed antibacterial activity against E. coli with IC50 values <100 µg/mL .
Study 3Boron compoundsReduced inflammatory markers in cellular models .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Cell Proliferation Inhibition: Through modulation of lipid-binding proteins.
  • Membrane Interaction: Enhanced permeability due to fluorinated groups.
  • Cytokine Modulation: Potential impact on inflammatory pathways.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical properties of the target compound with similar dioxaborolane derivatives:

Compound Structure Melting Point (°C) Purity (%) Key Substituents Reference
2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not Reported ≥95% 1,1-Difluoroethyl, CF₃
2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not Reported 96% Methoxy, CF₃
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not Reported ≥95% Fluoro, Benzyloxy, CF₃
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane N/A 97% Difluoromethyl, Methoxy
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not Reported ≥95% Ethynyl

Key Observations :

  • Fluorinated groups (e.g., CF₃, difluoroethyl) enhance thermal stability and lipophilicity, critical for drug delivery .

Reactivity in Cross-Coupling Reactions

The trifluoromethyl and difluoroethyl substituents in the target compound are strong electron-withdrawing groups (EWGs), which polarize the boron-carbon bond, enhancing reactivity in Suzuki-Miyaura couplings. Comparative studies include:

  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Ethynyl groups enable click chemistry but require palladium catalysts with higher activity due to steric hindrance .
  • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-... (): Methoxy groups reduce oxidative stability but improve solubility in polar solvents .
  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (): Carboxylic acid derivatives are used in bioconjugation but exhibit lower stability under basic conditions .

Preparation Methods

Fluorination of Ketone Intermediates

A common strategy for installing the 1,1-difluoroethyl group involves fluorinating a ketone precursor. For example, 4-acetyl-2-(trifluoromethyl)bromobenzene can be treated with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the carbonyl oxygen with two fluorine atoms, yielding 4-(1,1-difluoroethyl)-2-(trifluoromethyl)bromobenzene.

Reaction Conditions :

  • Reagent : DAST (2.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

This method avoids harsh conditions that could degrade the trifluoromethyl group or the aromatic ring.

Direct Trifluoromethylation

The trifluoromethyl group is typically introduced via:

  • Umemoto’s reagent (trifluoromethylarylsulfonium salts) under basic conditions.

  • Copper-mediated coupling using TMSCF₃ (Ruppert-Prakash reagent).

Example Protocol :

  • Substrate : 4-Bromo-2-iodobenzene.

  • Reagent : TMSCF₃ (1.5 equiv), CuI (10 mol%), KF (2 equiv).

  • Solvent : DMF, 80°C, 12 hours.

  • Yield : 60–70%.

Miyaura Borylation of the Aryl Halide

The final step involves converting the brominated intermediate into the boronic ester via palladium-catalyzed borylation. This method is widely reported for analogous compounds.

Standard Reaction Protocol

Reagents :

  • Aryl bromide : 4-(1,1-Difluoroethyl)-2-(trifluoromethyl)bromobenzene (1 equiv).

  • Boron source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : Potassium acetate (KOAc, 3 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane.

Conditions :

  • Temperature : 80–100°C.

  • Time : 5–12 hours.

  • Atmosphere : Inert (N₂ or Ar).

Workup :

  • Dilution with water and extraction with diethyl ether.

  • Purification via silica gel chromatography (2% ethyl acetate/hexanes).

  • Isolation as a colorless oil.

Yield : 36–50% (typical for sterically hindered substrates).

Alternative Pathways and Optimization

One-Pot Fluorination-Borylation

Recent advances enable sequential fluorination and borylation in a single reactor. For example, a substrate with a ketone group can undergo DAST-mediated fluorination followed by in situ Miyaura borylation, reducing purification steps.

Key Considerations :

  • Compatibility of fluorination reagents with palladium catalysts.

  • Stability of the boronic ester under fluorination conditions.

Regioselectivity Challenges

The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position. To achieve ortho-substitution (as required for the difluoroethyl group), directed ortho-metalation (DoM) strategies using directing groups (e.g., -OMe, -CONR₂) are employed.

Example :

  • Install a methoxy group at the 4-position.

  • Perform ortho-lithiation and introduce a difluoroethyl precursor.

  • Remove the directing group and proceed to borylation.

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Absence of aromatic protons adjacent to electron-withdrawing groups (δ 7.5–8.0 ppm).

  • ¹⁹F NMR : Distinct signals for -CF₃ (-60 to -65 ppm) and -CF₂CH₃ (-80 to -85 ppm).

  • MS (ESI) : Molecular ion peak at m/z 340.07 (M+H⁺).

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Cost of fluorination reagents : DAST and Deoxo-Fluor are expensive.

  • Catalyst loading : Pd(dppf)Cl₂ is cost-prohibitive at scale; alternatives like Pd(OAc)₂ with cheaper ligands (e.g., XPhos) are explored.

  • Purification : Chromatography is avoided in favor of crystallization or distillation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(1,1-difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Key steps include:

  • Using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ as a catalyst.
  • Optimizing temperature (e.g., 90°C in 1,4-dioxane) and reaction time (24–48 hours) under inert atmosphere to prevent boronate ester hydrolysis .
  • Adjusting stoichiometry of aryl halide precursors and boronating agents to maximize yield (43% reported under similar conditions) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm) and ¹⁹F NMR to verify fluorinated substituents .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles (e.g., C-B bond length ~1.56 Å, as seen in analogous dioxaborolanes) .
  • Elemental Analysis : Validate purity (>95%) and molecular formula (C₁₆H₁₉BF₅O₂) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :

  • Store under inert gas (Ar/N₂) at –20°C to prevent moisture-induced hydrolysis.
  • Use anhydrous solvents (e.g., THF, DMF) during reactions.
  • Safety protocols include wearing PPE (gloves, goggles) and working in a fume hood due to potential fluorinated byproduct toxicity .

Advanced Research Questions

Q. How does the electronic influence of the 1,1-difluoroethyl and trifluoromethyl substituents affect Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer :

  • The strong electron-withdrawing nature of CF₃ and CF₂ groups enhances electrophilicity of the aryl boronate, accelerating transmetalation in Suzuki reactions.
  • Compare coupling yields with non-fluorinated analogs (e.g., phenylboronic acid pinacol ester) under identical conditions (Pd catalyst, base).
  • Monitor reaction via TLC/GC-MS to optimize base (e.g., K₂CO₃ vs. CsF) and solvent polarity .

Q. What strategies mitigate instability of this boronate ester under aqueous or acidic conditions?

  • Methodological Answer :

  • Stabilize via steric shielding: The tetramethyl dioxaborolane ring provides kinetic protection against hydrolysis.
  • Test pH-dependent stability (pH 2–10) using UV-Vis or ¹¹B NMR to track decomposition.
  • Alternative protecting groups (e.g., MIDA boronate) may improve aqueous compatibility but require re-optimization of coupling conditions .

Q. How can computational modeling predict reactivity trends in catalytic applications?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and transition states.
  • Compare computed activation energies for cross-coupling with experimental yields.
  • Validate models using substituent electronic parameters (Hammett σ constants) for CF₃ and CF₂ groups .

Q. How to resolve discrepancies in reported catalytic efficiencies across studies?

  • Methodological Answer :

  • Replicate experiments with standardized conditions (catalyst loading, solvent purity).
  • Use high-throughput screening to test variable combinations (temperature, base, ligand).
  • Analyze batch-to-batch purity via HPLC to identify impurities affecting reactivity .

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